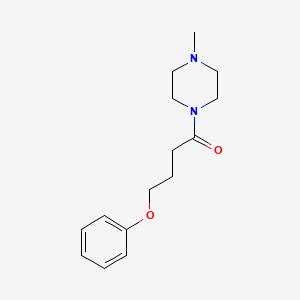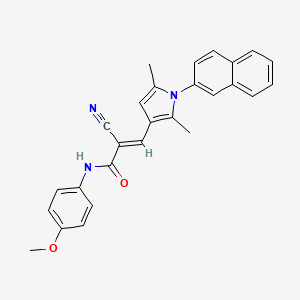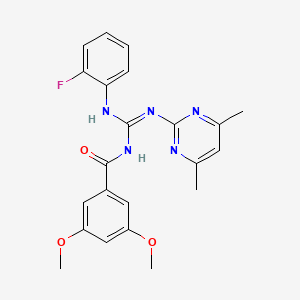![molecular formula C20H22N4O3S B6018308 2-ethyl-N-{4-[(quinoxalin-2-yl)sulfamoyl]phenyl}butanamide](/img/structure/B6018308.png)
2-ethyl-N-{4-[(quinoxalin-2-yl)sulfamoyl]phenyl}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-N-{4-[(quinoxalin-2-yl)sulfamoyl]phenyl}butanamide is a complex organic compound with the molecular formula C20H22N4O3S and a molecular weight of 398.48 g/mol . This compound is notable for its quinoxaline moiety, which is a fused heterocyclic system consisting of a benzene ring and a pyrazine ring. Quinoxaline derivatives are known for their diverse biological activities and applications in medicinal chemistry .
準備方法
The synthesis of 2-ethyl-N-{4-[(quinoxalin-2-yl)sulfamoyl]phenyl}butanamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common synthetic route involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . This intermediate is then subjected to sulfonation using a sulfonyl chloride derivative to introduce the sulfamoyl group. The final step involves the coupling of the quinoxaline-sulfamoyl intermediate with 2-ethylbutanamide under appropriate reaction conditions .
化学反応の分析
2-ethyl-N-{4-[(quinoxalin-2-yl)sulfamoyl]phenyl}butanamide undergoes various chemical reactions, including:
Reduction: Reduction of the quinoxaline ring can yield dihydroquinoxaline derivatives.
Substitution: The sulfamoyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-ethyl-N-{4-[(quinoxalin-2-yl)sulfamoyl]phenyl}butanamide has several scientific research applications:
Medicinal Chemistry: Quinoxaline derivatives, including this compound, are investigated for their potential as anticancer, antibacterial, and antiviral agents
Biological Studies: This compound is used in studies exploring the biological activities of quinoxaline derivatives, including their interactions with various enzymes and receptors.
Industrial Applications: Quinoxaline derivatives are used in the development of agrochemicals, such as insecticides and herbicides.
作用機序
The mechanism of action of 2-ethyl-N-{4-[(quinoxalin-2-yl)sulfamoyl]phenyl}butanamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and proteins, leading to the inhibition of key biological processes . The sulfamoyl group enhances the compound’s ability to form hydrogen bonds with target molecules, increasing its binding affinity and specificity . These interactions disrupt cellular functions, leading to the compound’s observed biological effects.
類似化合物との比較
2-ethyl-N-{4-[(quinoxalin-2-yl)sulfamoyl]phenyl}butanamide can be compared with other quinoxaline derivatives, such as:
Quinoxaline N-oxides: These compounds have similar biological activities but differ in their oxidation state.
Dihydroquinoxalines: These reduced derivatives have different chemical properties and biological activities compared to their parent quinoxalines.
Sulfonyl-substituted Quinoxalines: These compounds share the sulfamoyl group but may have different substituents on the quinoxaline ring, leading to variations in their biological activities.
The uniqueness of this compound lies in its specific combination of the quinoxaline and sulfamoyl moieties, which confer distinct chemical and biological properties .
特性
IUPAC Name |
2-ethyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-3-14(4-2)20(25)22-15-9-11-16(12-10-15)28(26,27)24-19-13-21-17-7-5-6-8-18(17)23-19/h5-14H,3-4H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYVRFPZNQROKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{(1E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]propanimidoyl}phenol](/img/structure/B6018227.png)
![1-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-indole-3-carboxamide](/img/structure/B6018235.png)
![4-amino-2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B6018240.png)

![(2E)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)acrylamide](/img/structure/B6018254.png)
![2-[1-[(4-methoxy-3-methylphenyl)methyl]-3-oxopiperazin-2-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B6018261.png)

![6-ethyl-2-mercapto-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6018267.png)
![[1-(2H-1,2,3-benzotriazol-2-ylacetyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6018270.png)
![3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-N-(3-chloro-4-methoxyphenyl)propanamide](/img/structure/B6018277.png)
![4-[[3-(2-Hydroxyethyl)-4-(3-phenylpropyl)piperazin-1-yl]methyl]-2-methoxyphenol](/img/structure/B6018286.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(ethylamino)carbonyl]-3-piperidinecarboxylate](/img/structure/B6018289.png)

![7-(3-phenylpropyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6018314.png)
